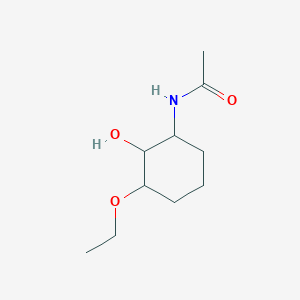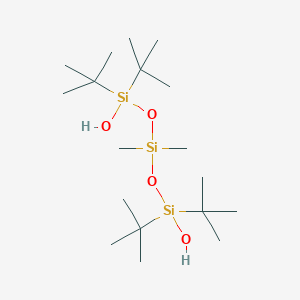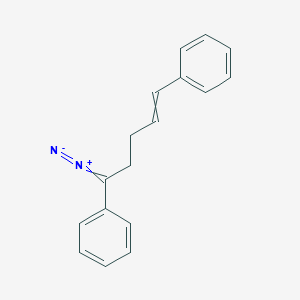
1,1'-(5-Diazopent-1-ene-1,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene: is an organic compound characterized by the presence of two phenyl groups attached to a diazopentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane. This intermediate is then subjected to a coupling reaction with benzene under the influence of a palladium catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene exerts its effects involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the diazo group.
Bibenzyl: Another related compound with two phenyl groups attached to an ethane chain.
Uniqueness: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This sets it apart from other similar compounds that do not possess this functional group.
Propriétés
Numéro CAS |
90466-90-3 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1-diazo-5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H16N2/c18-19-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2 |
Clé InChI |
ZCDFHLSTTFBQKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCC(=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
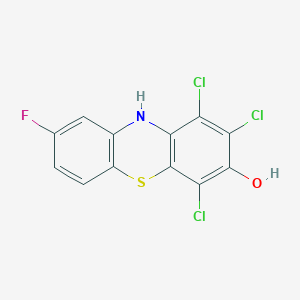
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

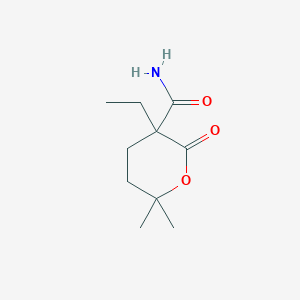
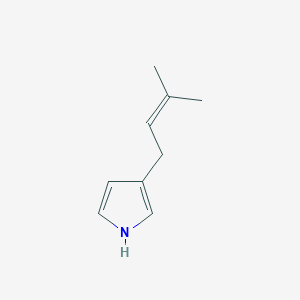
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
